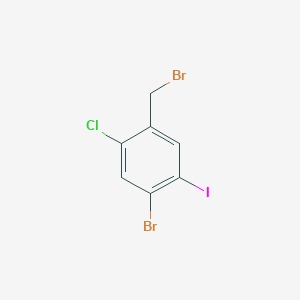

4-Bromo-2-chloro-5-iodobenzyl bromide

Description

4-Bromo-2-chloro-5-iodobenzyl bromide is a polyhalogenated aromatic compound featuring bromine, chlorine, and iodine substituents on a benzyl bromide scaffold. Its molecular formula is C₇H₄BrClI, with a molecular weight of 371.28 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization . The benzyl bromide group (-CH₂Br) enhances its utility in alkylation reactions, while the halogen positions (2-chloro, 4-bromo, 5-iodo) dictate regioselectivity in subsequent transformations .

Propriétés

IUPAC Name |

1-bromo-4-(bromomethyl)-5-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClI/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQPVMWEFVYBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-iodobenzyl bromide typically involves the bromination of 4-Bromo-2-chloro-5-iodotoluene. The process can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-chloro-5-iodobenzyl bromide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-chloro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Coupling Reactions: Biaryl compounds.

Oxidation: Benzyl alcohols or carboxylic acids.

Reduction: Benzylamines or benzyl ethers.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-2-chloro-5-iodobenzyl bromide serves as a building block in the synthesis of complex organic molecules. Its halogen substituents allow for various reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where bromine is replaced by other nucleophiles, facilitating the formation of various derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to yield benzyl alcohols or reduced to form benzyl derivatives.

- Coupling Reactions : It is utilized in palladium-catalyzed coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

Biological Applications

In biological research, 4-Bromo-2-chloro-5-iodobenzyl bromide has been investigated for its potential roles in:

- Enzyme Inhibition Studies : The compound can be used to explore interactions between small molecules and enzymes, aiding in the understanding of biochemical pathways.

- Protein-Ligand Interactions : Its reactivity allows it to serve as a probe for studying protein binding and inhibition mechanisms .

Industrial Uses

The compound is also employed in the production of specialty chemicals and materials. Its unique structure makes it suitable for:

- Pharmaceutical Intermediates : It acts as a precursor for synthesizing various drug candidates, particularly those targeting specific biological pathways.

- Material Science : The compound's properties enable its use in developing advanced materials with tailored functionalities .

Case Study 1: Synthesis of Anticancer Agents

Research on structurally similar compounds indicates that halogenated benzyl derivatives exhibit anticancer activity. In one study, the synthesis of a series of benzyl derivatives led to the identification of potent inhibitors of cancer cell proliferation. The unique substitution pattern of 4-Bromo-2-chloro-5-iodobenzyl bromide contributed to enhanced biological activity compared to non-halogenated analogs.

Case Study 2: Development of SGLT2 Inhibitors

In the pharmaceutical industry, 4-Bromo-2-chloro-5-iodobenzyl bromide has been used as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The efficient multi-step synthesis process demonstrated scalability and cost-effectiveness, highlighting its industrial relevance .

Table 1: Comparison of Chemical Reactions

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophile | Benzylamine derivative |

| Oxidation | Conversion to corresponding alcohol | Benzyl alcohol |

| Coupling | Formation of biaryl compounds | Various biaryl derivatives |

Mécanisme D'action

The mechanism of action of 4-Bromo-2-chloro-5-iodobenzyl bromide in chemical reactions involves the electrophilic nature of the benzyl bromide moiety. This electrophilicity facilitates nucleophilic attack, leading to substitution reactions. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

1-Bromo-2-chloro-4-iodobenzene (C₆H₃BrClI)

- Molecular Weight : 300.89 g/mol.

- The absence of a methylene bridge simplifies steric hindrance but limits application in nucleophilic substitutions .

- Synthesis : Direct halogenation of benzene derivatives, contrasting with the multi-step halogenation required for 4-bromo-2-chloro-5-iodobenzyl bromide .

4-Bromo-2,6-difluorobenzyl Bromide (C₇H₄BrF₂)

- Molecular Weight : 269.91 g/mol.

- Key Differences : Fluorine substituents at positions 2 and 6 increase electronegativity, accelerating SN2 reactions compared to the chlorine and iodine in the target compound. However, iodine’s polarizability enhances stability in radical reactions .

Functional Group Variants

2-Bromo-4-chloro-5-iodobenzoic Acid (C₇H₃BrClIO₂)

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (C₇H₄Br₂F₂)

- Molecular Weight : 306.82 g/mol.

- Key Differences : Difluorination at positions 1 and 3 enhances thermal stability but reduces electrophilicity compared to the target compound’s chlorine and iodine substituents .

Physicochemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Profile |

|---|---|---|

| 4-Bromo-2-chloro-5-iodobenzyl bromide | Not reported | Low in water; soluble in DMSO, THF |

| 2-Bromo-4-chloro-5-iodobenzoic acid | 193–196 | Soluble in methanol, acetone |

| 1-Bromo-4-fluoro-2-iodobenzene | Not reported | Insoluble in water; soluble in ether |

| 4-Bromo-2,6-difluorobenzyl bromide | Not reported | Soluble in dichloromethane |

- The target compound’s solubility in polar aprotic solvents aligns with its application in Suzuki-Miyaura couplings, where DMSO or THF is typically used .

Crystallographic Comparisons

- Crystal Packing : Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (), which stabilizes via N–H⋯Br hydrogen bonds, 4-bromo-2-chloro-5-iodobenzyl bromide likely exhibits weaker van der Waals interactions due to its larger iodine atom, reducing crystal lattice stability .

- Bond Lengths : The C–Br bond in benzyl bromides (~1.93 Å) is shorter than C–I bonds (~2.09 Å), influencing reactivity in nucleophilic substitutions .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The iodine substituent in the target compound facilitates oxidative addition with palladium catalysts, outperforming purely brominated analogs (e.g., 4-bromo-2-chlorobenzyl bromide) in aryl-aryl bond formation .

- Buchwald-Hartwig Amination : The chlorine substituent directs amination to the para position, contrasting with fluorine’s ortho-directing effects in 4-bromo-2,6-difluorobenzyl bromide .

Stability Under Reaction Conditions

- Thermal Degradation : The iodine atom’s susceptibility to radical cleavage limits the use of high temperatures compared to 4-bromo-2-chloro-5-fluorobenzyl bromide, which is more thermally stable .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : Used in synthesizing benzimidazole derivatives (e.g., ), where halogen diversity enables tailored bioactivity. For example, iodine’s lipophilicity enhances blood-brain barrier penetration compared to bromine-only analogs .

- Agrochemicals: The chlorine substituent in the target compound improves pesticidal activity compared to non-chlorinated analogs like 4-bromo-5-iodobenzyl bromide .

Activité Biologique

4-Bromo-2-chloro-5-iodobenzyl bromide is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's unique structure, characterized by multiple halogen substituents, influences its reactivity and biological interactions. This article reviews the biological activity of 4-Bromo-2-chloro-5-iodobenzyl bromide, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-Bromo-2-chloro-5-iodobenzyl bromide can be represented as follows:

This structure highlights the presence of bromine, chlorine, and iodine atoms, which are known to affect the compound's biological properties.

Antibacterial Activity

Recent studies have shown that 4-Bromo-2-chloro-5-iodobenzyl bromide exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (μM) | Control (Ciprofloxacin) MIC (μM) |

|---|---|---|

| Staphylococcus aureus | 17.60 | 0.16 |

| Aeromonas salmonicida | - | - |

| Pseudomonas aeruginosa | - | - |

In comparison to other halogenated benzyl derivatives, compounds with multiple halogen substitutions often show enhanced antibacterial properties. For instance, derivatives with fluorine or additional halogens exhibited MIC values ranging from 1.15 to 9.55 μM, significantly lower than those of the parent compounds .

The mechanism through which 4-Bromo-2-chloro-5-iodobenzyl bromide exerts its antibacterial effects involves interaction with bacterial enzymes and receptors. The halogen atoms can participate in halogen bonding , which enhances binding affinity to target proteins. Additionally, the compound may engage in hydrogen bonding due to its nitrile group, influencing its overall biological activity.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various halogenated benzyl derivatives, including 4-Bromo-2-chloro-5-iodobenzyl bromide. The results indicated that compounds with a combination of halogens demonstrated superior activity against resistant strains of bacteria compared to their non-halogenated counterparts .

Application in Drug Development

In drug development contexts, 4-Bromo-2-chloro-5-iodobenzyl bromide has been utilized as a building block for synthesizing more complex organic molecules aimed at treating bacterial infections. Its structure allows for modifications that can enhance pharmacological profiles while maintaining desirable biological activity.

Toxicological Considerations

While exploring the biological activity of 4-Bromo-2-chloro-5-iodobenzyl bromide, it is crucial to consider its toxicological profile. Exposure to this compound can lead to respiratory issues and skin irritation. Reactive airways dysfunction syndrome (RADS) has been reported in individuals exposed to high concentrations of similar halogenated compounds . Therefore, safety measures must be implemented when handling this compound in laboratory settings.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.